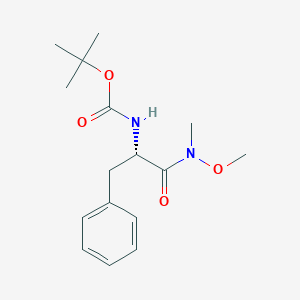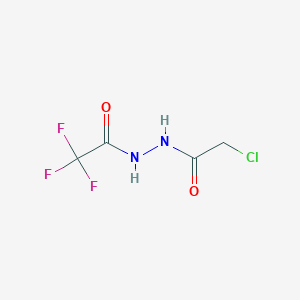
Boc-phe-N(och3)CH3
Vue d'ensemble
Description
Boc-phe-N(och3)CH3, otherwise known as Boc-phenylalanine-N-methyl ester, is a derivative of phenylalanine, an essential amino acid. It is often used in peptide synthesis and has a wide range of applications in the field of biochemistry. This compound is a versatile compound and can be used for a variety of purposes, including as a building block for peptides and as a substrate for enzymes.
Applications De Recherche Scientifique
In Chemical Research : It's used for studying anion stability in stannylium, oxonium, and silylium salts of the weakly coordinating anion (Henderson, L., Piers, W., Irvine, G. J., & McDonald, R., 2002).
As a Corrosion Inhibitor : Boc–Phe–Met–OCH3 acts as a corrosion inhibitor for 60Cu–40Zn in nitric acid solution, achieving a maximum inhibition efficiency of 100% (Abed, Y., Kissi, M., Hammouti, B., Taleb, M., & Kertit, S., 2004).
In Antioxidant Studies : Chiral N-boc organotellurium compounds with carbamate and peptide groups demonstrate significant inhibition against DPPH radicals, indicating their effectiveness as antioxidants (Revanna, R. H., Panchangam, R. K., Bhanu, U., & Doddavenkatanna, S., 2016).
Peptide Design and Structural Biology : It has potential applications in the design of specific structures and in the study of molecular conformation in peptides (Mitra, S., Dey, S., Karthikeyan, S., & Singh, T., 1997).
In the Study of Peptide Conformations : Studies have shown that peptides containing Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 adopt specific molecular conformations, contributing to the understanding of peptide structure (Inai, Y., Ito, T., Hirabayashi, T., & Yokota, K., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453602 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87694-53-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-Phe-N(OCH3)CH3 in the synthesis of PKSI-527 analogs?
A1: this compound serves as a crucial intermediate in the synthesis of pseudo-peptide analogs of PKSI-527. The researchers synthesized this compound by reacting Boc-Phe-OH with N,O-dimethylhydroxylamine in the presence of BOP reagent []. This compound is subsequently reduced to an aldehyde, which then reacts with other building blocks to ultimately form the desired pseudo-peptide analogs. Essentially, this compound functions as a protected and activated form of phenylalanine, facilitating its incorporation into the target molecule.
Q2: Why did the researchers investigate pseudo-peptide analogs of PKSI-527?
A2: The researchers aimed to understand the importance of the peptide backbone in PKSI-527's inhibitory activity against plasma kallikrein []. By replacing an amide bond in PKSI-527 with a CH2-NH bond (creating a pseudo-peptide), they could assess the impact of this modification on the molecule's ability to inhibit the enzyme. This approach provides valuable insights into the structure-activity relationship of PKSI-527, guiding the development of potentially more potent and selective inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)

